molecular formula C19H26N2O3 B5184037 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine

1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine

Cat. No. B5184037
M. Wt: 330.4 g/mol
InChI Key: UKBFXKYZXNIXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound with a molecular formula of C22H29N3O3 and a molecular weight of 383.49 g/mol. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine is not fully understood. However, studies have suggested that this compound may act as a dopamine D2 receptor antagonist, which could explain its potential as a new class of antipsychotic drugs. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could explain its potential as a drug candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, indicating its potential as a drug candidate for the treatment of cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a drug candidate for the treatment of this disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine in lab experiments is its potential as a new class of antipsychotic drugs. Additionally, this compound has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease and cancer. However, one limitation of using this compound in lab experiments is its complex synthesis method, which could limit its availability and use in research.

Future Directions

Several future directions for research on 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine can be identified. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a dopamine D2 receptor antagonist. Finally, more studies are needed to optimize the synthesis method of this compound to increase its availability and use in research.

Synthesis Methods

The synthesis of 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine is a complex process that involves several steps. The initial step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-methyl-6-(4-nitrophenyl)-2H-pyran-2-one. This intermediate is then reacted with piperidine in the presence of a catalyst to form the final product, 1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine.

Scientific Research Applications

1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a new class of antipsychotic drugs. In biochemistry, this compound has been investigated for its potential as a probe to study the structure and function of proteins.

properties

IUPAC Name

1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-15-13-18(16-7-9-17(10-8-16)21(22)23)24-19(14(15)2)20-11-5-4-6-12-20/h7-10,13-15,19H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBFXKYZXNIXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(OC(C1C)N2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine

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